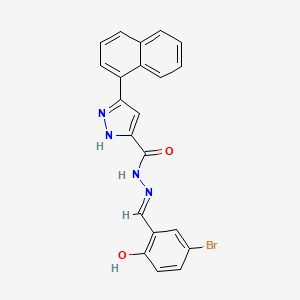![molecular formula C17H14N4O2S B11668746 (4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B11668746.png)
(4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile is a complex organic compound that features a benzothiazole moiety linked to a hydrazinylidene group, which is further connected to a methoxyphenoxy acetonitrile structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile typically involves the condensation of 2-(1,3-benzothiazol-2-yl)hydrazine with 4-formyl-2-methoxyphenoxyacetonitrile under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds and can be utilized in the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although further research is needed to fully understand its pharmacological effects.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the formulation of specialty chemicals.
作用機序
The mechanism of action of (4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The hydrazinylidene group may also participate in hydrogen bonding or electrostatic interactions, further enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(1,3-benzothiazol-2-yl)hydrazine
- 4-formyl-2-methoxyphenoxyacetonitrile
- Benzothiazole derivatives
Uniqueness
(4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile is unique due to its combination of a benzothiazole moiety with a hydrazinylidene group and a methoxyphenoxy acetonitrile structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C17H14N4O2S |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
2-[4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C17H14N4O2S/c1-22-15-10-12(6-7-14(15)23-9-8-18)11-19-21-17-20-13-4-2-3-5-16(13)24-17/h2-7,10-11H,9H2,1H3,(H,20,21)/b19-11+ |
InChIキー |
MRKQBLMHPUMZCC-YBFXNURJSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)OCC#N |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)OCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-bromophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668667.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11668697.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11668700.png)
![6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B11668714.png)
![2-{[3-({2-[4-(Aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-4-cyano-5-isothiazolyl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B11668718.png)
![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668724.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11668731.png)
![2-(Adamantane-2-amido)-N-(2-ethoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide](/img/structure/B11668732.png)

![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668742.png)
![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668747.png)
![N,5-bis(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668749.png)
![N-({N'-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide](/img/structure/B11668753.png)
![(3Z,5E)-3,5-bis[(3-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11668759.png)
